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Abstract

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the
potential to address previously "undruggable” targets. The AUTOphagy-TArgeting Chimera
(AUTOTAC) platform represents a novel strategy within this field, harnessing the cell's own
autophagy machinery to eliminate proteins of interest. This technical guide provides a
comprehensive overview of Fumagillin-105, a first-in-class AUTOTAC designed to degrade
Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and tumor
progression. We will delve into its mechanism of action, present key quantitative data, and
provide detailed experimental protocols for its characterization. This document is intended to
serve as a valuable resource for researchers and drug development professionals interested in
the application of AUTOTAC technology.

Introduction to Fumagillin-105 and the AUTOTAC
Platform

The AUTOTAC platform utilizes bifunctional molecules that simultaneously bind to a target
protein and the autophagy receptor p62/SQSTML1.[1] This targeted engagement initiates the
sequestration and subsequent degradation of the target protein via the autophagy-lysosome
system.[1][2] This process is distinct from other targeted protein degradation technologies,
such as PROTACSs (Proteolysis-Targeting Chimeras), which primarily utilize the ubiquitin-
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proteasome system. A key advantage of the AUTOTAC platform is its ability to degrade not only
monomeric proteins but also protein aggregates that are often resistant to proteasomal
degradation.[3]

Fumagillin-105 is a pioneering AUTOTAC that consists of three key components: a ligand that
binds to the target protein MetAP2, a linker, and a ligand that specifically engages the ZZ
domain of the p62 autophagy receptor.[4] By hijacking the p62-mediated autophagy pathway,
Fumagillin-105 facilitates the degradation of MetAP2 in a ubiquitination-independent manner.[4]
This targeted degradation of MetAP2 has been shown to inhibit tumor cell migration and induce
programmed cell death, highlighting the therapeutic potential of Fumagillin-105 in oncology.[4]

Quantitative Data Summary

The efficacy of Fumagillin-105 in degrading MetAP2 and its downstream functional effects have
been quantified in various cell lines. The following tables summarize the key quantitative data.

Parameter Cell Line Value Reference
DCso HEK?293 ~0.7 uM [4]

u87-MG ~500 nM [4]

Dmax (24h) HEK293 ~1-10 uM [4]

e DCso (Degradation Concentration 50%): The concentration of Fumagillin-105 required to
degrade 50% of the target protein (MetAP2) after a specified time.

* Dmax (Maximum Degradation): The maximum percentage of target protein degradation
achieved with Fumagillin-105.
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Functional . Fumagillin-105
Cell Line . Effect Reference
Assay Concentration
Cell Migration Inhibition of cell
- US7-MG 5 UM . [4]
Inhibition migration
Increase in sub-
Programmed
HelLa 1 M (48h) G1 phase cell [4]
Cell Death )
population

Mechanism of Action: Signaling Pathway

Fumagillin-105-mediated degradation of MetAP2 is initiated by the formation of a ternary
complex between Fumagillin-105, MetAP2, and the p62 autophagy receptor. The AUTOTAC
molecule binds to the ZZ domain of p62, inducing a conformational change that promotes p62

self-oligomerization. This oligomerization is a critical step in the activation of selective
autophagy. The resulting MetAP2-Fumagillin-105-p62 complex is then sequestered into
autophagosomes, which subsequently fuse with lysosomes for the degradation of the cargo.
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Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize
Fumagillin-105.

Western Blot for MetAP2 Degradation

Objective: To quantify the degradation of MetAP2 in cells treated with Fumagillin-105.
Materials:

HEK293 or U87-MG cells

e Fumagillin-105

o Complete culture medium

o PBS (Phosphate-Buffered Saline)

o RIPA lysis buffer with protease inhibitors

o BCA Protein Assay Kit

o SDS-PAGE gels

» Transfer buffer

» PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibody: anti-MetAP2

e Primary antibody: anti-GAPDH or anti-B-actin (loading control)
o HRP-conjugated secondary antibody

e ECL chemiluminescence substrate
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e Chemiluminescence imaging system
Procedure:

o Cell Seeding and Treatment: Seed HEK293 or U87-MG cells in 6-well plates and allow them
to adhere overnight. Treat the cells with varying concentrations of Fumagillin-105 (e.g., 0-10
pUM) for 24 hours.

e Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing
protease inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using the BCA
protein assay.

o SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an
SDS-PAGE gel. Run the gel to separate the proteins by size.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-MetAP2 antibody
and the loading control antibody overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane three times with TBST and then
incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and
visualize the protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities to determine the percentage of MetAP2 degradation
relative to the loading control.

Transwell Migration Assay

Objective: To assess the effect of Fumagillin-105 on the migration of U87-MG glioblastoma
cells.
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Materials:

e U87-MG cells

e Fumagillin-105 (5 uM)

o Transwell inserts (8 um pore size)

o 24-well plates

e Serum-free medium

o Complete medium (with FBS as a chemoattractant)
o Cotton swabs

 Fixation solution (e.g., 4% paraformaldehyde)
 Staining solution (e.g., 0.1% crystal violet)

e Microscope

Procedure:

o Cell Preparation: Culture U87-MG cells and serum-starve them overnight before the assay.

o Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium
(containing FBS) to the lower chamber.

o Cell Seeding: Resuspend the serum-starved U87-MG cells in serum-free medium and seed
them into the upper chamber of the Transwell inserts. Include a treatment group with 5 uM
Fumagillin-105 in the upper chamber.

« Incubation: Incubate the plate for 24 hours to allow for cell migration.

+ Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells
from the upper surface of the membrane using a cotton swab.
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» Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a
fixation solution, and then stain them with crystal violet.

e Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained
cells using a microscope. Count the number of migrated cells in several random fields to
guantify cell migration.

Programmed Cell Death Analysis (Sub-G1 Flow
Cytometry)

Objective: To determine if Fumagillin-105 induces programmed cell death in HelLa cells by
analyzing the sub-G1 cell population.

Materials:

Hela cells

e Fumagillin-105 (1 uM)

o Complete culture medium

e PBS

e 70% cold ethanol

e Propidium lodide (PI) staining solution containing RNase A
e Flow cytometer

Procedure:

¢ Cell Seeding and Treatment: Seed HelLa cells and treat them with 1 uM Fumagillin-105 for
48 hours.

o Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

» Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing
gently. Incubate on ice for at least 30 minutes.
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» Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend
the cell pellet in PI staining solution containing RNase A.

e Flow Cytometry Analysis: Incubate the cells in the dark for 15-30 minutes at room
temperature. Analyze the samples using a flow cytometer to measure the DNA content.

o Data Analysis: Gate on the cell population to exclude debris and aggregates. The sub-G1
peak, which represents cells with fragmented DNA (a hallmark of apoptosis), is quantified to
determine the percentage of apoptotic cells.

Experimental and Logical Workflows

The characterization of an AUTOTAC like Fumagillin-105 follows a logical progression from
demonstrating target engagement and degradation to assessing its functional consequences in
cellular models.
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Experimental Workflow for Fumagillin-105 Characterization

Conclusion

Fumagillin-105 serves as a powerful tool and a promising therapeutic lead, demonstrating the
potential of the AUTOTAC platform for targeted protein degradation. Its ability to induce the
degradation of MetAP2 through the p62-mediated autophagy pathway offers a novel approach
to inhibit cancer cell migration and promote apoptosis. The data and protocols presented in this
guide provide a comprehensive resource for researchers to further explore the biology of
Fumagillin-105 and to develop new AUTOTACSs for other challenging disease targets. As our
understanding of the autophagy-lysosome system deepens, the AUTOTAC technology is
poised to become a significant modality in the expanding landscape of targeted therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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